Hydroxyl Reactivity: Aliphatic –CH2OH vs. Phenolic –OH
The target compound’s benzyl alcohol-type –CH2OH group is expected to show reactivity comparable to that of benzyl alcohol (pKa of conjugate acid ≈ –2 to –3; nucleophilicity parameter N ≈ 9–11 on the Mayr scale), whereas dimethyl 2-hydroxyterephthalate carries a phenolic –OH with a pKa of ~9–10 and substantially lower nucleophilicity. This qualitative class-level inference [1] indicates that the target compound will undergo esterification with carboxylic acids or acid chlorides under milder conditions and with faster kinetics than its phenolic analog, and can participate in etherification or urethane formation reactions that are inaccessible to phenols without activation.
pKa of conjugate acid differs by ≥11 orders of magnitude; Mayr nucleophilicity N ≈ 9–11 (target) vs. significantly lower (phenolic analog)
Reactivity class differential guides feasible chemistries
Experimental verification in terephthalate series pending
| Evidence Dimension | Hydroxyl group reactivity (pKa of conjugate acid; nucleophilicity) |
|---|---|
| Target Compound Data | Benzyl alcohol-type –CH2OH: expected pKa(H2O+) ≈ –2 to –3; N ≈ 9–11 (Mayr scale) |
| Comparator Or Baseline | Dimethyl 2-hydroxyterephthalate: phenolic –OH, pKa ≈ 9–10; N significantly lower |
| Quantified Difference | Difference in pKa of conjugate acid ≥ 11 orders of magnitude; nucleophilicity difference approximately 4–6 Mayr N units |
| Conditions | Reactivity classification based on functional group class; experimental verification in terephthalate series pending |
Why This Matters
This reactivity differential determines which chemistries are feasible for polymerization or post-modification, directly impacting monomer selection for custom polyester or polyurethane synthesis.
- [1] NIST Chemistry WebBook. 1,4-Benzenedicarboxylic acid, 2-hydroxy-, 1,4-dimethyl ester. CAS 6342-72-9. https://webbook.nist.gov/cgi/inchi?ID=C6342729 (accessed 2026-05-06). View Source
